An In-depth Technical Guide to the Physical Properties of Ethyl 2-phenoxybenzoate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Ethyl 2-phenoxybenzoate is a versatile aromatic ester with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its utility as a synthetic intermediate and functional ingredient is intrinsically linked to its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-phenoxybenzoate, alongside detailed experimental protocols for its synthesis and characterization. This document aims to equip researchers and drug development professionals with the critical data and methodologies required for the effective application of this compound.
Introduction: The Molecular Architecture and Its Implications
Ethyl 2-phenoxybenzoate (CAS No. 41755-76-4) possesses a unique molecular structure characterized by a central benzoate core with a phenoxy group at the ortho position of the benzene ring and an ethyl ester functionality. This arrangement of a flexible ether linkage and a polar ester group within a largely hydrophobic bicyclic aromatic system gives rise to its characteristic properties, including good solubility and stability.[1] Understanding these properties is paramount for its application in organic synthesis, formulation development, and material science.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of Ethyl 2-phenoxybenzoate is presented in the table below. It is important to note that while some properties are well-documented, others are based on computational predictions due to a lack of extensive published experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| CAS Number | 41755-76-4 | |
| Predicted XlogP | 3.8 | |
| Storage Conditions | 0-8°C |
Synthesis of Ethyl 2-phenoxybenzoate: A Methodological Overview
The synthesis of Ethyl 2-phenoxybenzoate can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic pathways are considered here:
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Fischer Esterification of 2-phenoxybenzoic acid.
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Ullmann Condensation to form the diphenyl ether linkage, followed by esterification.
The following diagram illustrates the Fischer esterification approach, which is often favored for its simplicity and atom economy.
Caption: Fischer Esterification workflow for the synthesis of Ethyl 2-phenoxybenzoate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a similar procedure for the synthesis of a related aromatic ester.[2]
Materials:
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2-Phenoxybenzoic acid
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Absolute ethanol
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Concentrated sulfuric acid
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware for reflux and extraction
Procedure:
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In a round-bottom flask, dissolve 2-phenoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any unreacted acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-phenoxybenzoate.
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Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Spectroscopic and Chromatographic Characterization
The identity and purity of the synthesized Ethyl 2-phenoxybenzoate should be confirmed using a suite of analytical techniques. Expected spectral data, based on the analysis of structurally similar compounds, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoate and phenoxy rings, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
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¹³C NMR: The carbon NMR spectrum should reveal the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions associated with the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometric analysis will confirm the molecular weight of Ethyl 2-phenoxybenzoate. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 242, corresponding to the molecular weight of the compound.
Concluding Remarks
This technical guide has provided a detailed overview of the physical properties, synthesis, and characterization of Ethyl 2-phenoxybenzoate. While a comprehensive set of experimentally determined physical constants is not yet available in the public domain, the provided data and protocols offer a solid foundation for researchers and professionals working with this important chemical intermediate. The methodologies described herein are robust and can be readily adapted for the preparation and analysis of this and other related aromatic esters.
References
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PubChem. Ethyl 2-phenoxybenzoate. [Link]
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Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-528. [Link]
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Master Organic Chemistry. Fischer Esterification. (2022). [Link]
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Wikipedia. Ullmann condensation. [Link]
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Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
